molecular formula C9H11NO2 B021957 Methacetin methoxy-C-13 CAS No. 72156-70-8

Methacetin methoxy-C-13

Cat. No. B021957
CAS RN: 72156-70-8
M. Wt: 166.18 g/mol
InChI Key: XVAIDCNLVLTVFM-VQEHIDDOSA-N
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Description

Synthesis Analysis

Methacetin methoxy-C-13 is synthesized using methanol-13C through a novel method, achieving a yield of 70.0% with 99% 13C abundance and 99.8% purity. This synthesis represents an improvement over classical methods, offering more benefits in terms of yield and purity. A different approach involves the O-alkylation of phenols by alkylhalides through an intermediate potassium salt of paracetamol, yielding the product with high selectivity and purity under mild conditions (J. Lei, 2010); (A. R. Él'man et al., 2014).

Molecular Structure Analysis

The molecular structure of Methacetin methoxy-C-13 has been characterized using HPLC, LC-MS, and 1HMNR techniques. Triorganotin(IV) derivatives of methoxyacetic acid were synthesized and characterized by various spectroscopic methods, revealing polymeric trans-C3SnO2 trigonal bipyramidal structures with oxygen atoms in axial positions. This structural analysis provides insights into the compound's molecular configuration and potential reactivity (M. Amini et al., 2011).

Chemical Reactions and Properties

Methacetin methoxy-C-13's chemical reactions and properties have been explored through its application in liver function diagnostics. Its metabolism by cytochrome P450 enzymes into CO2 and acetaminophen in liver function tests showcases its chemical reactivity and utility in non-invasive diagnostics. The compound's suitability for isotopic breath tests emphasizes its importance in medical research and diagnosis (Cai Yin-ping, 2013).

Physical Properties Analysis

The physical properties of Methacetin methoxy-C-13, including its solubility, boiling point, and melting point, are critical for its application in scientific research. Its high solubility in ethanol, compared to acetate derivatives, facilitates its use in various experimental setups. The detailed physical properties contribute to understanding the compound's behavior in different environments and conditions (Igor E. Paukov et al., 2012).

Chemical Properties Analysis

Methacetin methoxy-C-13 exhibits specific chemical properties that make it a valuable tool in liver function testing and research. Its metabolism in the body, interaction with enzymes, and the resulting products from these interactions highlight its chemical functionality and applicability in non-invasive diagnostic methods. These properties are crucial for its use in evaluating liver function and diagnosing liver-related diseases (S. Klatt et al., 1997).

Safety And Hazards

The safety data sheet for “Methacetin methoxy-C-13” can be found on the chemicalbook website .

Future Directions

“Methacetin methoxy-C-13” is one of the most important agents for liver function diagnosis by stable-isotope breath tests . It has a role as an isotopic tracer and a diagnostic agent . It is already rather widely used to assay liver function .

Relevant Papers

The paper “Synthesis of (13C-Methoxy)Methacetin for Isotopic Breath Tests” provides a detailed analysis of the synthesis of “Methacetin methoxy-C-13” and its use in isotopic breath tests . Another paper titled “(13C)-Methacetin breath test provides evidence of subclinical alterations of liver dynamic function in individuals with obesity and in patients with NAFLD” discusses the use of “Methacetin methoxy-C-13” in diagnosing liver function abnormalities .

properties

IUPAC Name

N-(4-(113C)methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11)/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAIDCNLVLTVFM-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)O[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298070
Record name N-[4-(Methoxy-13C)phenyl]acetamide
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methacetin methoxy-C-13

CAS RN

72156-70-8
Record name N-[4-(Methoxy-13C)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72156-70-8
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Record name Methacetin methoxy-C-13
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Record name Methacetin methoxy-C-13
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15885
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Record name N-[4-(Methoxy-13C)phenyl]acetamide
Source EPA DSSTox
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Record name Methacetin-methoxy-13C
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Record name METHACETIN METHOXY-C-13
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VB Mbayachi, ZY Tian, WK Dai, DA Ayejoto… - Advanced Diagnostics in …, 2023 - Springer
… Figure 8.22b shows other groups, such as methacetin methoxy-C-13 (MeC), observed at various 13 C NMR spectrums. Chemical shifts of C2–C6 ranged from 57 to 87 ppm [44]. …
Number of citations: 0 link.springer.com

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